3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene-derived compound featuring a bicyclo[2.2.1]hept-5-ene core substituted with a carboxylic acid group at position 2 and a carbamoyl-linked 3-acetylphenyl moiety at position 3. This structure combines the rigidity of the norbornene scaffold with the aromatic and electron-modulating properties of the acetylphenyl group, making it a candidate for diverse applications, including medicinal chemistry and materials science .
Properties
IUPAC Name |
3-[(3-acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-9(19)10-3-2-4-13(8-10)18-16(20)14-11-5-6-12(7-11)15(14)17(21)22/h2-6,8,11-12,14-15H,7H2,1H3,(H,18,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPGPPJSEUIRJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786813 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core, which can be synthesized through Diels-Alder reactions involving cyclopentadiene and maleic anhydride. The resulting product is then subjected to further functionalization to introduce the carbamoyl and acetylphenyl groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of catalysts, improved reaction conditions, and purification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Structural Characteristics
The molecular formula of 3-[(3-acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is with a molecular weight of 299.32 g/mol. The compound features a bicyclic structure that contributes to its unique chemical properties, making it a candidate for various biological activities.
Medicinal Chemistry
Research indicates that compounds with similar structures have shown promising anticancer activities. For instance, studies on heterocyclic compounds reveal that modifications to bicyclic structures can enhance their efficacy against various cancer cell lines .
Drug Development
The unique structural features of this compound allow for potential applications in drug formulation as a lead compound for developing new therapeutic agents targeting specific biological pathways involved in disease progression.
Biochemical Studies
The compound's ability to interact with biological macromolecules makes it suitable for studies involving enzyme inhibition or receptor binding assays. Its structural analogs have been used to probe biological mechanisms and pathways, providing insights into drug-receptor interactions and metabolic pathways.
Case Study 1: Anticancer Activity
Recent investigations into structurally related compounds have demonstrated significant cytotoxic effects against human cancer cell lines, suggesting that this compound may exhibit similar properties due to its structural analogies with known anticancer agents.
Case Study 2: Drug Delivery Systems
Research has explored the incorporation of bicyclic compounds into liposomal formulations for enhanced drug delivery systems, improving therapeutic efficacy while reducing side effects . This approach highlights the potential application of this compound in targeted therapy.
Mechanism of Action
The mechanism of action of 3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that the compound binds to, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Features and Substituent Diversity
Physicochemical Properties
*Calculated based on molecular formula C₁₇H₁₇NO₄.
Key Findings and Implications
Substituent-Driven Activity :
- Electron-withdrawing groups (e.g., nitro, acetyl) enhance target binding in enzyme inhibition (e.g., IPA in Sec18 binding ).
- Bulky alkyl chains (e.g., ethylhexyl) improve lipophilicity but may reduce solubility .
- Heterocycles (e.g., thiazole in PKZ18) are critical for antibacterial activity .
Stereochemistry Matters: Exo vs. endo isomers (e.g., Norbo-1 vs. Norbo-2) exhibit distinct pharmacological profiles .
Diverse Applications: Antimicrobial (PKZ18), CNS modulation (Norbo derivatives), and enzyme inhibition (IPA) highlight the scaffold’s versatility.
Biological Activity
3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known by its CAS number 353514-64-4, is a complex organic compound featuring a bicyclic structure. This compound's unique molecular architecture allows it to exhibit a variety of biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H17NO4
- Molecular Weight : 299.32 g/mol
Structural Characteristics
| Property | Value |
|---|---|
| InChI Key | FYGUSUBEMUKACF-UHFFFAOYSA-N |
| Solubility | Very soluble |
| Log P (octanol-water) | 1.23 |
| H-bond donors | 1 |
| H-bond acceptors | 2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyethyl group may facilitate hydrogen bonding, while the phenylcarbamoyl moiety can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzymatic activity or receptor signaling pathways.
Pharmacological Potential
Research indicates that this compound may possess several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory disorders.
- Antimicrobial Properties : Some studies have reported its effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar bicyclic compounds, demonstrating that modifications to the bicyclic structure could enhance cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted that the introduction of acetyl groups significantly improved the compound's efficacy .
Anti-inflammatory Research
In another investigation, researchers examined the anti-inflammatory effects of bicyclic compounds in animal models of arthritis. The results indicated that these compounds reduced joint swelling and pain, likely due to inhibition of pro-inflammatory cytokines .
Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of various derivatives of bicyclo[2.2.1]heptene compounds, finding that certain modifications led to enhanced activity against Gram-positive bacteria like Staphylococcus aureus . This suggests a potential pathway for developing new antibiotics based on this chemical framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
